molecular formula C40H50N4O6 B10849097 H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH

Cat. No.: B10849097
M. Wt: 682.8 g/mol
InChI Key: GWHRSTGESQKJIQ-IAEIRYAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH is a synthetic peptide compound that has garnered attention in the field of opioid research. It is characterized by its unique structure, which includes 2’,6’-dimethyl-L-tyrosine (Dmt), tetrahydroisoquinoline-3-carboxylic acid (Tic), and beta-methylcyclohexylalanine (beta-MeCha). This compound is known for its bifunctional activity as a mu-opioid receptor agonist and delta-opioid receptor antagonist, making it a valuable tool in pain management research .

Preparation Methods

The synthesis of H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH involves several steps, starting with the preparation of the individual amino acid derivatives. The key steps include:

    Synthesis of 2’,6’-dimethyl-L-tyrosine (Dmt): This involves the methylation of L-tyrosine at the 2’ and 6’ positions.

    Synthesis of tetrahydroisoquinoline-3-carboxylic acid (Tic): This is typically achieved through a Pictet-Spengler reaction, followed by carboxylation.

    Synthesis of beta-methylcyclohexylalanine (beta-MeCha): This involves the alkylation of cyclohexylalanine at the beta position.

These amino acid derivatives are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), to form the final peptide .

Chemical Reactions Analysis

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.

    Reduction: The imine group in the Tic residue can be reduced to form secondary amines.

    Substitution: The aromatic ring in the Dmt residue can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions include quinones, secondary amines, and substituted aromatic compounds .

Scientific Research Applications

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH has several scientific research applications:

Mechanism of Action

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH exerts its effects by binding to mu-opioid and delta-opioid receptors. As a mu-opioid receptor agonist, it activates the receptor, leading to analgesic effects. As a delta-opioid receptor antagonist, it blocks the receptor, preventing the development of tolerance and dependence. The molecular targets involved include the G-protein-coupled receptors (GPCRs) and the downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of potassium channels .

Comparison with Similar Compounds

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH is unique due to its bifunctional activity. Similar compounds include:

    H-Dmt-Tic-Gly-NH-Bzl: Another bifunctional opioid receptor ligand with similar mu-agonist and delta-antagonist activities.

    H-Dmt-Tic-Phe-Phe-NH2: A compound with potent mu-opioid receptor agonist activity but lacking delta-opioid receptor antagonist activity.

    H-Dmt-Tic-Ala-Phe-OH: A compound with moderate mu-opioid receptor agonist activity and weak delta-opioid receptor antagonist activity.

The uniqueness of this compound lies in its balanced bifunctional activity, making it a valuable tool for studying opioid receptor interactions and developing new analgesics .

Properties

Molecular Formula

C40H50N4O6

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36+/m1/s1

InChI Key

GWHRSTGESQKJIQ-IAEIRYAQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.